molecular formula C23H23N5O3 B2654014 2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921919-75-7

2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2654014
CAS No.: 921919-75-7
M. Wt: 417.469
InChI Key: IWWUXNGNCZQSQB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heterocyclic core fused with a pyrimidine ring. Key structural features include:

  • Pyrazolo[3,4-d]pyrimidin-4-one scaffold: A pharmacophoric motif associated with kinase inhibition and anticancer activity .
  • Methoxybenzamide side chain: Introduced via an ethyl linker, this group may influence solubility and target specificity.

Properties

IUPAC Name

2-methoxy-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16-7-3-4-8-17(16)14-27-15-25-21-19(23(27)30)13-26-28(21)12-11-24-22(29)18-9-5-6-10-20(18)31-2/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWUXNGNCZQSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 338.36 g/mol

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related pyrazolo derivatives. For instance, compounds with similar structural motifs demonstrated significant activity against Fusarium oxysporum (FOX), with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 30 μg/mL . The presence of methoxy groups in the structure often correlates with enhanced antifungal potency.

Anticancer Potential

The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anticancer activity. Research indicates that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines. For example, a study reported that certain pyrazolo derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines . The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Pyrazolo derivatives are known to act as inhibitors of specific kinases, which play crucial roles in signaling pathways related to cell growth and survival.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially reducing oxidative stress within cells.

Case Studies and Research Findings

  • Study on Antifungal Activity :
    • A series of pyrazolo derivatives were synthesized and tested against Fusarium oxysporum. The most active compounds had MIC values significantly lower than those of standard antifungal agents like miconazole .
  • Anticancer Efficacy :
    • In vitro assays demonstrated that certain pyrazolo derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values around 10 μM. The study suggested that these compounds induce apoptosis through caspase activation pathways .
  • In Vivo Studies :
    • Animal models treated with similar compounds showed a reduction in tumor size compared to control groups, indicating potential for further development as anticancer agents.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntifungalFusarium oxysporum6–30 μg/mL
AnticancerMCF-7 (Breast Cancer)~10 μM
Kinase InhibitionVarious KinasesNot Specified

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anti-cancer activity. For instance:

  • Mechanism : These compounds often inhibit specific kinases involved in cancer cell proliferation and survival. The presence of the methoxy and benzamide groups may enhance binding affinity to target proteins.
  • Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer). The compound's structural modifications led to improved selectivity and potency compared to earlier analogs .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been investigated:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses.
  • Case Study : In vitro studies highlighted that similar pyrazolo[3,4-d]pyrimidine derivatives reduced the expression of inflammatory markers in macrophage cultures .

Neuroprotective Effects

Emerging research suggests potential neuroprotective applications:

  • Mechanism : The compound may exert protective effects against neurodegeneration by modulating oxidative stress pathways and enhancing neuronal survival.
  • Case Study : Animal models of neurodegenerative diseases have shown that pyrazolo[3,4-d]pyrimidine derivatives can improve cognitive function and reduce neuronal loss .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:

PropertyDescription
SolubilityModerate solubility in organic solvents; limited in water
BioavailabilityRequires further studies for precise determination
MetabolismLikely metabolized via hepatic pathways; specific enzymes need identification
ToxicityInitial studies indicate low toxicity; further testing necessary

Comparison with Similar Compounds

Critical Analysis of Structural Modifications

  • Fluorine vs. Methoxy : Fluorine in analogs () improves metabolic stability but may reduce oral bioavailability compared to methoxy groups.
  • Benzamide vs. Sulfonamide : Benzamide derivatives generally exhibit better blood-brain barrier penetration, advantageous for CNS targets.

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